molecular formula C13H10FNOS2 B5200431 2-(allylthio)-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one

2-(allylthio)-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one

Cat. No. B5200431
M. Wt: 279.4 g/mol
InChI Key: YMMGDDQWPYBLQZ-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylthio)-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one is a thiazole derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(allylthio)-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of pro-inflammatory mediators. Additionally, 2-(allylthio)-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-(allylthio)-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one has been shown to possess several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α, thereby reducing inflammation. This compound also exhibits antimicrobial activity by disrupting the cell membrane of bacteria and fungi. Furthermore, 2-(allylthio)-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one has been shown to induce apoptosis in cancer cells, thereby inhibiting tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(allylthio)-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one in lab experiments include its wide range of biological activities, its ease of synthesis, and its low toxicity. However, the limitations of using this compound in lab experiments include its poor solubility in aqueous solutions, its instability under acidic conditions, and its potential to form adducts with other compounds.

Future Directions

There are several future directions for the research on 2-(allylthio)-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one. These include:
1. Further studies on the mechanism of action of this compound, particularly with regards to its anti-inflammatory and anticancer activities.
2. Development of novel derivatives of 2-(allylthio)-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one with improved pharmacological properties.
3. Investigation of the potential of this compound as a lead compound for the development of new drugs for the treatment of inflammatory diseases, infections, and cancer.
4. Evaluation of the safety and efficacy of this compound in preclinical and clinical studies.

Synthesis Methods

The synthesis of 2-(allylthio)-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one involves the reaction of 2-mercapto-4-(2-fluorobenzylidene)-5(4H)-thiazolone with allyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). The product is then purified by column chromatography using a suitable eluent.

Scientific Research Applications

2-(allylthio)-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one has been extensively studied for its potential applications in drug discovery. It has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound also exhibits antimicrobial activity against a wide range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Furthermore, 2-(allylthio)-4-(2-fluorobenzylidene)-1,3-thiazol-5(4H)-one has been shown to possess anticancer activity by inducing apoptosis in cancer cells.

properties

IUPAC Name

(4Z)-4-[(2-fluorophenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNOS2/c1-2-7-17-13-15-11(12(16)18-13)8-9-5-3-4-6-10(9)14/h2-6,8H,1,7H2/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMGDDQWPYBLQZ-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC(=CC2=CC=CC=C2F)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSC1=N/C(=C\C2=CC=CC=C2F)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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